molecular formula C14H9F3N2O B2925723 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile CAS No. 478245-73-7

2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

Cat. No. B2925723
CAS RN: 478245-73-7
M. Wt: 278.234
InChI Key: OQDNCWKTKZEPHP-UHFFFAOYSA-N
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Description

“2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Physical And Chemical Properties Analysis

The physical properties of “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile” include a boiling point of 266.0±35.0 °C (Predicted) and a density of 1.232±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) (Predicted) .

Scientific Research Applications

Synthesis of Pyrazine Derivatives

The compound is used as a reactant in the synthesis of pyrazine derivatives, which are known to act as corticotropin-releasing factor-1 (CRF1) receptor antagonists . These antagonists have potential therapeutic applications in treating anxiety, depression, and related disorders.

C-H Functionalization of Quinones

It serves as a reactant in the C-H functionalization of quinones . This process is crucial in the field of synthetic chemistry, enabling the creation of complex molecules with potential applications in pharmaceuticals and materials science.

Synthesis of Cathepsin S Inhibitors

The compound is involved in the synthesis of phenyl-purine-carbonitrile derivatives, which are investigated for their role as cathepsin S inhibitors . Cathepsin S is a target for autoimmune diseases, and inhibitors can be used to treat conditions like rheumatoid arthritis.

Synthesis of Chiral Bicyclooctadiene-based Ligands

It is utilized in the synthesis of chiral bicyclooctadiene-based ligands . These ligands are important in asymmetric synthesis, which is a key process in producing enantiomerically pure substances for various drug formulations.

Suzuki Coupling Reactions

The compound is used in Suzuki coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . This reaction is a powerful tool in organic synthesis, widely used to form carbon-carbon bonds in the production of pharmaceuticals and agrochemicals.

Synthesis of Corticotropin-releasing Hormone Antagonists

It is also a precursor in synthesizing potential antagonists of corticotropin-releasing hormone . These antagonists have significant implications in treating stress-related disorders and are being explored for their therapeutic potential.

Biological Potential in Indole Derivatives

Indole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This makes it a valuable scaffold in medicinal chemistry for developing new therapeutic agents.

Antiviral Activity

Specifically, indole derivatives synthesized from this compound have shown inhibitory activity against influenza A and Coxsackie B4 virus, highlighting its potential application in antiviral drug development .

Future Directions

It is expected that many novel applications of TFMP derivatives, including “2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile”, will be discovered in the future .

Mechanism of Action

Target of Action

Trifluoromethylpyridines (tfmps), a class of compounds to which this molecule belongs, are widely used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Mode of Action

The trifluoromethyl group is often involved in key interactions with target proteins, while the pyridine ring can participate in π-stacking interactions and hydrogen bonding .

Biochemical Pathways

Tfmp derivatives have been found to impact a variety of biological pathways, depending on their specific structure and the nature of their target .

Pharmacokinetics

The presence of the trifluoromethyl group and the pyridine ring could potentially influence these properties, as these groups are known to impact the lipophilicity, metabolic stability, and permeability of compounds .

Result of Action

Tfmp derivatives have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The action of 2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile can be influenced by various environmental factors. For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound . Furthermore, the presence of other substances in the environment, such as solvents or biological matrices, could potentially influence the compound’s action and efficacy .

properties

IUPAC Name

2-methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O/c1-20-13-12(8-18)11(5-6-19-13)9-3-2-4-10(7-9)14(15,16)17/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQDNCWKTKZEPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1C#N)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile

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